Vardenafil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3.25e-01 g/L

Synonyms

Canonical SMILES

Vardenafil, commonly known by the brand name Levitra, is a medication belonging to the class of phosphodiesterase type-5 (PDE5) inhibitors. Its primary use in scientific research focuses on understanding and treating erectile dysfunction (ED) ().

Mechanism of Action

Research delves into how vardenafil works at a cellular level to improve blood flow in the penis. PDE5 inhibitors like vardenafil work by blocking the enzyme phosphodiesterase type-5, which leads to increased levels of cyclic guanosine monophosphate (cGMP) in the penis. cGMP relaxes smooth muscle cells in the blood vessels, allowing for increased blood flow and ultimately an erection .

Efficacy Studies

Clinical trials form a significant part of vardenafil research. These studies assess the effectiveness of vardenafil in treating ED compared to a placebo or other ED medications. Researchers measure factors like success rates in achieving and maintaining an erection, patient satisfaction, and onset and duration of action .

Safety and Tolerability

Safety research is crucial for any medication. Vardenafil studies evaluate potential side effects, drug interactions, and how the drug interacts with pre-existing medical conditions like diabetes or cardiovascular disease .

Special Populations

Research also explores the use of vardenafil in specific patient populations, such as men with diabetes, hypertension, or those who have undergone prostate cancer treatment. These studies aim to determine if vardenafil remains effective and safe for these groups .

Vardenafil is a medication primarily used to treat erectile dysfunction. It belongs to a class of drugs known as phosphodiesterase type-5 inhibitors, which function by enhancing blood flow to the penis during sexual arousal. By inhibiting the enzyme phosphodiesterase type 5, vardenafil prevents the breakdown of cyclic guanosine monophosphate, leading to prolonged erections. The molecular formula of vardenafil is C23H32N6O4S, and its molar mass is approximately 488.61 g/mol .

- Vardenafil is generally well-tolerated, but common side effects include headache, flushing, and nasal congestion [].

- Vardenafil can interact with other medications, particularly nitrates used for chest pain, causing a dangerous drop in blood pressure [].

- Vardenafil is not recommended for people with certain medical conditions like heart disease, severe liver or kidney problems, or uncontrolled high blood pressure [].

- Release of Nitric Oxide: Sexual stimulation leads to the release of nitric oxide in the corpus cavernosum of the penis.

- Activation of Guanylate Cyclase: Nitric oxide activates guanylate cyclase, which converts guanosine triphosphate into cyclic guanosine monophosphate (cGMP).

- Vasodilation: cGMP promotes relaxation of smooth muscle and vasodilation of blood vessels, allowing increased blood flow into the penis.

- Inhibition of Phosphodiesterase Type 5: Vardenafil inhibits phosphodiesterase type 5, preventing the degradation of cGMP and prolonging its effects, which helps maintain an erection .

Vardenafil exhibits high selectivity for phosphodiesterase type 5 over other phosphodiesterases, such as phosphodiesterase type 6 and type 11. This selectivity minimizes side effects while effectively enhancing erectile function. Clinical studies have demonstrated that vardenafil significantly improves erectile function in men with varying degrees of erectile dysfunction, including those with diabetes or post-prostatectomy .

Vardenafil can be synthesized through several methods, typically involving multi-step organic synthesis processes. A common synthetic route includes:

- Formation of Key Intermediates: Starting from simpler organic compounds, key intermediates are synthesized through reactions such as condensation and cyclization.

- Piperazine Modification: The introduction of a piperazine ring is crucial for the biological activity of vardenafil.

- Final Coupling Reactions: The final steps involve coupling reactions that yield vardenafil in its active form.

Specific details about the synthetic pathways may vary based on proprietary methods used by pharmaceutical companies .

Vardenafil is primarily indicated for:

- Erectile Dysfunction Treatment: It is effective in treating erectile dysfunction in men by facilitating erections when sexually stimulated.

- Pulmonary Arterial Hypertension: Although not its primary use, it has been investigated for potential applications in treating pulmonary arterial hypertension due to its vasodilatory effects .

Vardenafil has notable interactions with various medications:

- Nitrates: Co-administration with nitrate medications can lead to severe hypotension.

- Alpha-blockers: Concurrent use may increase the risk of low blood pressure.

- Antibiotics and Antifungals: Certain antibiotics and antifungal medications can affect the metabolism of vardenafil due to their interaction with cytochrome P450 enzymes .

Patients are advised to disclose all medications they are taking to avoid potentially dangerous interactions.

Vardenafil is structurally related to other phosphodiesterase type-5 inhibitors such as sildenafil and tadalafil. Here’s a comparison highlighting its uniqueness:

Vardenafil's unique combination of potency and selectivity makes it a preferred choice for many patients experiencing erectile dysfunction.

International Union of Pure and Applied Chemistry Naming Conventions

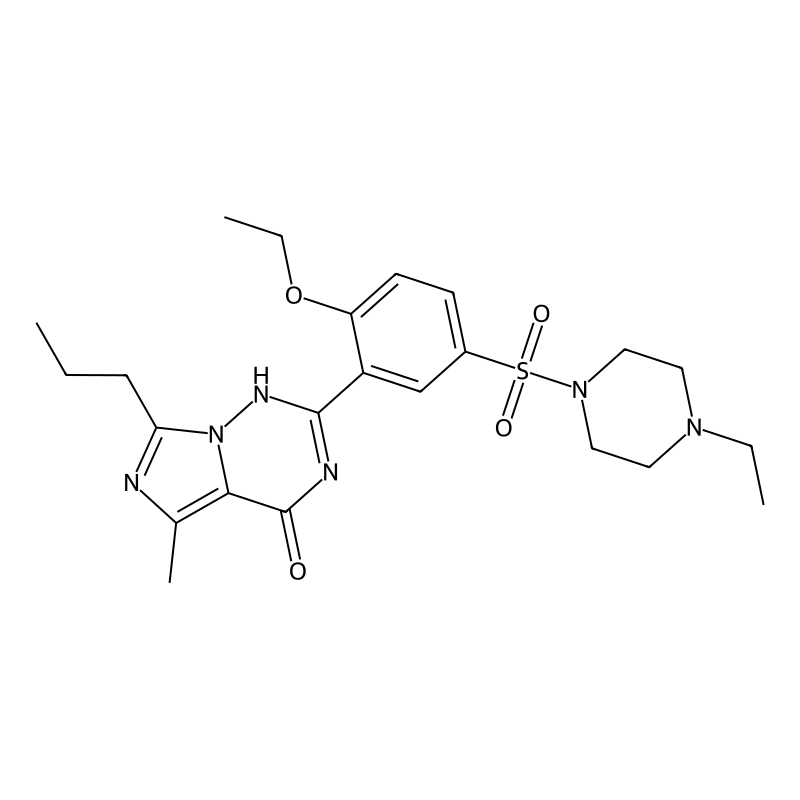

Vardenafil follows established International Union of Pure and Applied Chemistry nomenclature principles for complex heterocyclic compounds containing multiple ring systems and functional groups [1] [12]. The systematic International Union of Pure and Applied Chemistry name for vardenafil is 2-{2-ethoxy-5-[(4-ethylpiperazin-1-yl)sulfonyl]phenyl}-5-methyl-7-propyl-1H,4H-imidazo[4,3-f] [1] [2] [4]triazin-4-one [12]. This name reflects the compound's complex heterocyclic structure incorporating an imidazotriazinone core system with phenyl and piperazine substituents [1] [8].

The nomenclature system accounts for the bicyclic imidazo[5,1-f] [1] [2] [4]triazin-4-one framework as the parent structure, with systematic numbering to identify substitution positions [8] [12]. The ethoxy and sulfonyl substituents on the phenyl ring are designated according to their positions relative to the attachment point to the triazine system [1] [6]. The piperazine moiety is named as 4-ethylpiperazin-1-yl to indicate the ethyl substitution at the 4-position of the piperazine ring [6] [12].

Alternative International Union of Pure and Applied Chemistry representations include the designation as 1-[[3-(1,4-dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f] [1] [2] [4]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]-4-ethyl-piperazine, which emphasizes the piperazine as the principal functional group [6] [16]. This naming convention follows the Chemical Abstracts Service indexing approach for complex pharmaceutical compounds [6] [17].

Molecular Formula and Weight

The molecular formula of vardenafil is C₂₃H₃₂N₆O₄S, representing a complex organic molecule with 23 carbon atoms, 32 hydrogen atoms, 6 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom [1] [4] [12]. This formula indicates the presence of multiple heteroatoms integrated within the molecular framework, characteristic of modern pharmaceutical compounds designed for specific biological targets [8] [10].

The molecular weight of vardenafil base is 488.60 daltons, calculated from the atomic masses of constituent elements [4] [6] [12]. When expressed as the hydrochloride salt form, the molecular weight increases to 525.06 daltons for the anhydrous hydrochloride and 579.11 daltons for the hydrochloride trihydrate form [3] [14] [16]. These different salt forms reflect the pharmaceutical development requirements for optimal stability and bioavailability characteristics [13] [16].

Table 1: Molecular Composition Data for Vardenafil

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₃H₃₂N₆O₄S | [1] [4] [12] |

| Molecular Weight (base) | 488.60 g/mol | [4] [6] [12] |

| Molecular Weight (HCl) | 525.06 g/mol | [3] [14] |

| Molecular Weight (HCl·3H₂O) | 579.11 g/mol | [6] [13] [16] |

| Percent Composition C | 56.54% | [6] |

| Percent Composition H | 6.60% | [6] |

| Percent Composition N | 17.20% | [6] |

| Percent Composition O | 13.10% | [6] |

| Percent Composition S | 6.56% | [6] |

The elemental composition demonstrates a nitrogen-rich structure with 17.20% nitrogen content, reflecting the presence of six nitrogen atoms distributed across the imidazotriazine ring system and the piperazine substituent [6]. The carbon content of 56.54% indicates substantial aromatic and aliphatic character, while the relatively low sulfur content of 6.56% corresponds to the single sulfonyl functional group [6].

Chemical Identifiers

Chemical Abstracts Service Registry Number

The Chemical Abstracts Service Registry Number for vardenafil base is 224785-90-4, which serves as the unique numerical identifier for this chemical substance in the Chemical Abstracts Service database [1] [4] [6]. This registry number was assigned upon the compound's initial registration and provides unambiguous identification across scientific literature and regulatory databases [8] [12]. The Chemical Abstracts Service system ensures that each distinct chemical entity receives a unique identifier, preventing confusion in chemical documentation and research [6] [17].

For the hydrochloride salt form, the Chemical Abstracts Service Registry Number is 224785-91-5, distinguishing it from the base form due to the different molecular composition [3] [14]. The hydrochloride trihydrate form is assigned Chemical Abstracts Service Registry Number 330808-88-3, reflecting the additional water molecules in the crystal structure [6] [13]. These distinct registry numbers enable precise identification of specific salt forms and hydrates in pharmaceutical and chemical databases [14] [16].

European Community Number

The European Community Number for vardenafil base is 607-088-5, which identifies the compound within the European Union's chemical inventory system [1]. This numbering system, also known as the European Inventory of Existing Commercial Chemical Substances number, provides regulatory identification for chemical substances marketed within European Union member states [1] [9]. The European Community Number system facilitates chemical regulation and trade within the European Union by providing standardized identification across member countries [9].

The hydrochloride trihydrate form of vardenafil is assigned European Community Number 685-133-8, distinguishing it from the base compound [9]. This separate designation reflects the different regulatory status and handling requirements for the hydrated salt form compared to the anhydrous base [9] [13]. The European Community Number system enables regulatory authorities to track and manage chemical substances throughout their lifecycle in European commerce [9].

Other Chemical Database Identifiers

Vardenafil is extensively catalogued across multiple international chemical databases with unique identifiers for each system [1] [12]. The United States Food and Drug Administration Unique Ingredient Identifier is UCE6F4125H for the base compound, providing identification within United States regulatory frameworks [1] [8] [12]. The DrugBank database assigns identifier DB00862 to vardenafil, facilitating pharmaceutical research and drug development activities [12] [17].

Table 2: Chemical Database Identifiers for Vardenafil

| Database | Identifier | Form | Reference |

|---|---|---|---|

| Chemical Abstracts Service | 224785-90-4 | Base | [1] [4] [6] |

| Chemical Abstracts Service | 224785-91-5 | Hydrochloride | [3] [14] |

| Chemical Abstracts Service | 330808-88-3 | HCl·3H₂O | [6] [13] |

| European Community | 607-088-5 | Base | [1] |

| European Community | 685-133-8 | HCl·3H₂O | [9] |

| Food and Drug Administration Unique Ingredient Identifier | UCE6F4125H | Base | [1] [8] [12] |

| Food and Drug Administration Unique Ingredient Identifier | 5M8S2CU0TS | HCl·3H₂O | [9] [13] |

| DrugBank | DB00862 | Base | [12] [17] |

| ChemSpider | 99300 | Base | [8] |

| ChEBI | CHEBI:46295 | Base | [1] |

| ChEMBL | CHEMBL1520 | Base | [1] |

The ChemSpider identifier 99300 connects vardenafil to the Royal Society of Chemistry's chemical structure database, enabling cross-referencing with spectroscopic and property data [8]. The Chemical Entities of Biological Interest identifier CHEBI:46295 provides linkage to biological and biochemical databases, facilitating research into the compound's biological activities and metabolic pathways [1]. The ChEMBL identifier CHEMBL1520 connects vardenafil to medicinal chemistry and bioactivity databases maintained by the European Bioinformatics Institute [1].

Imidazo[5,1-f] [1] [2] [3]triazin-4-one Core

Vardenafil possesses a distinctive imidazo[5,1-f] [1] [2] [3]triazin-4-one core structure that serves as the foundation for its pharmacological activity [4]. This heterocyclic system represents a novel class of potent cyclic guanosine monophosphate phosphodiesterase type 5 inhibitors that demonstrate superior potency compared to other purine-isosteric inhibitors [4]. The imidazotriazine ring system is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a triazine ring at the 5,1-f positions [5].

The core structure features a carbonyl group at the 4-position of the triazine ring, which is critical for binding to the phosphodiesterase type 5 active site [3]. The molecular formula of the complete vardenafil molecule is C₂₃H₃₂N₆O₄S, with a molecular weight of 488.60 g/mol and an exact mass of 488.220575 g/mol [6]. The imidazotriazine core provides the molecular framework that mimics the purine structure of cyclic guanosine monophosphate, allowing vardenafil to compete effectively with the natural substrate [4].

Crystallographic analysis reveals that vardenafil adopts a specific three-dimensional conformation where the fused ring system and the phenyl ring are nearly co-planar, with an interplanar angle of only 6.0° [7]. This planar arrangement is stabilized by two intramolecular hydrogen bonds that help determine the overall molecular conformation [7]. The nitrogen atoms within the imidazotriazine core are positioned at specific locations that facilitate optimal interactions with the phosphodiesterase type 5 binding pocket [8].

Functional Group Arrangement

The functional group arrangement in vardenafil is precisely organized to optimize binding affinity and selectivity for phosphodiesterase type 5 [9]. The molecule contains several key functional groups: a sulfonamide group, an ethoxy group, a piperazine ring system, and a propyl side chain [10]. The sulfonamide group, specifically 4-ethylpiperazine-1-sulfonyl, is attached to the phenyl ring at the 5-position relative to the ethoxy group [11].

The ethoxy group is positioned ortho to the sulfonamide substitution on the phenyl ring, creating a specific spatial arrangement that is essential for enzyme recognition [9]. This ethoxyphenyl system is linked to the imidazotriazine core through a carbon-carbon bond at the 2-position of the triazine ring [3]. The piperazine ring adopts a chair conformation and is substituted with an ethyl group at the 4-position of the piperazine nitrogen [11].

The propyl side chain is attached to the imidazole ring at the 7-position, while a methyl group is positioned at the 5-position of the imidazotriazine system [10]. This specific arrangement of functional groups creates a unique three-dimensional pharmacophore that distinguishes vardenafil from other phosphodiesterase type 5 inhibitors [9]. The molecular architecture allows for multiple points of contact with the enzyme binding site, including hydrogen bonding, π-π stacking interactions, and van der Waals contacts [12].

Stereochemistry and Conformational Analysis

Vardenafil is classified as an achiral compound, meaning it does not possess any stereogenic centers and therefore does not exhibit optical isomerism [13]. The molecular structure adopts a specific conformation that is determined by both intramolecular interactions and crystal packing forces [7]. In the solid state, vardenafil crystallizes in the monoclinic crystal system with space group C2/c, containing eight molecules per unit cell [7].

The conformational analysis of vardenafil reveals significant flexibility in certain regions of the molecule, particularly in the side chain substituents [7]. The piperazine ring system exhibits conformational mobility, with the ethyl substituent able to adopt different orientations [12]. Crystal structure analysis shows that the side chains of the ring systems have large thermal displacement parameters, indicating conformational flexibility [7].

When bound to phosphodiesterase type 5, vardenafil adopts an extended conformation that differs significantly from the conformations observed for other phosphodiesterase type 5 inhibitors [12]. The binding of vardenafil to the enzyme induces conformational changes in both the inhibitor and the protein, particularly in the H-loop region of the enzyme [12]. This conformational plasticity is crucial for the high-affinity binding observed for vardenafil [12].

The molecular configuration of vardenafil when bound to phosphodiesterase type 5 differs from that of sildenafil, despite their structural similarities [12]. The conformational variation provides structural insight into the different potencies of these drugs and explains why vardenafil demonstrates superior binding affinity [12]. The flexibility of the molecular structure allows vardenafil to optimize its interactions with the enzyme binding site through induced fit mechanisms [12].

Comparative Structural Features with Related PDE5 Inhibitors

Structural Differences from Sildenafil

Vardenafil and sildenafil share significant structural similarities but exhibit critical differences that account for their distinct pharmacological properties [8]. The most fundamental difference lies in their heterocyclic core structures: vardenafil contains an imidazo[5,1-f] [1] [2] [3]triazin-4-one system, while sildenafil possesses a pyrazolo[4,3-d]pyrimidin-7-one core [8]. This difference in the ring fusion pattern and nitrogen atom positioning significantly affects their binding characteristics and selectivity profiles [8].

The second major structural difference involves the piperazine ring substitution pattern. Vardenafil contains an ethyl group attached to the piperazine nitrogen, whereas sildenafil has a methyl group at the corresponding position [8]. Despite this apparently minor modification, research has demonstrated that the heterocyclic ring system differences play the critical role in the superior potency of vardenafil over sildenafil, with the methyl/ethyl substitution having minimal impact on binding affinity [8].

Comparative binding studies reveal that vardenafil exhibits more than 20-fold greater potency than sildenafil for inhibiting purified phosphodiesterase type 5 [8]. The IC₅₀ values demonstrate vardenafil's superior binding affinity, with values ranging from 0.7 to 0.89 nM compared to sildenafil's 6.6 to 8.5 nM [8]. This enhanced potency translates to improved selectivity profiles, with vardenafil showing greater than 15-fold selectivity relative to phosphodiesterase type 6 compared to sildenafil's 6-fold selectivity [3].

The conformational differences between vardenafil and sildenafil when bound to phosphodiesterase type 5 provide additional insights into their distinct pharmacological profiles [12]. Vardenafil adopts an extended conformation upon binding, while sildenafil assumes a more folded configuration [9]. These conformational variations result in different interaction patterns with the enzyme binding site, contributing to the observed differences in potency and selectivity [12].

Structural Differences from Tadalafil

The structural differences between vardenafil and tadalafil are more pronounced than those between vardenafil and sildenafil, reflecting their distinct chemical scaffolds and pharmacological profiles [14]. Tadalafil possesses a completely different core structure based on a pyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione system, also known as a β-carboline derivative [14]. This rigid tricyclic system contrasts sharply with the more flexible imidazotriazine structure of vardenafil [14].

The molecular weight difference between the two compounds is significant, with vardenafil having a molecular weight of 488.60 g/mol compared to tadalafil's 389.40 g/mol [14]. Tadalafil lacks the piperazine ring system that is present in vardenafil, instead featuring a methylenedioxyphenyl group attached to the carboline core [14]. This structural difference eliminates the sulfonamide functionality that is crucial for vardenafil's binding mechanism [14].

The selectivity profiles of vardenafil and tadalafil reflect their structural differences. While vardenafil demonstrates greater than 300-fold selectivity for phosphodiesterase type 5 over phosphodiesterase type 11, tadalafil shows only 10-fold selectivity for this enzyme pair [15]. Conversely, tadalafil exhibits superior selectivity against phosphodiesterase type 6, with approximately 700-fold selectivity compared to vardenafil's 15-fold selectivity [15].

Structural modeling studies have revealed that the binding interactions between vardenafil and tadalafil with phosphodiesterase type 5 differ significantly due to their distinct molecular architectures [14]. The rigid β-carboline structure of tadalafil provides a different binding mode compared to the more flexible imidazotriazine system of vardenafil [14]. These structural differences contribute to their distinct pharmacokinetic profiles and clinical applications, with tadalafil demonstrating a longer duration of action due to its unique binding characteristics [14].

| Property | Vardenafil | Sildenafil | Tadalafil |

|---|---|---|---|

| Molecular Formula | C₂₃H₃₂N₆O₄S | C₂₂H₃₀N₆O₄S | C₂₂H₁₉N₃O₄ |

| Molecular Weight (g/mol) | 488.60 | 474.58 | 389.40 |

| Core Ring System | Imidazo[5,1-f] [1] [2] [3]triazin-4-one | Pyrazolo[4,3-d]pyrimidin-7-one | Pyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione |

| IC₅₀ for PDE5 (nM) | 0.7-0.89 | 6.6-8.5 | 9.4 |

| Selectivity vs PDE6 | >15-fold | 6-fold | 700-fold |

| Selectivity vs PDE11 | >300-fold | 120-fold | 10-fold |

| Structural Feature | Vardenafil vs Sildenafil | Vardenafil vs Tadalafil |

|---|---|---|

| Core Heterocycle | Imidazotriazine vs Pyrazolopyrimidine | Imidazotriazine vs Carboline |

| Piperazine Ring | Both have piperazine | Piperazine vs no piperazine |

| Piperazine N-Substitution | Ethyl vs Methyl substitution | Ethyl vs no substitution |

| Sulfonamide Group | Same sulfonamide linkage | Sulfonamide vs no sulfonamide |

| Molecular Planarity | Similar planarity | Different planarity |

| Conformational Flexibility | Vardenafil more extended | Different flexibility profiles |

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Drug Indication

Treatment of erectile dysfunction in adult men. Erectile dysfunction is the inability to achieve or maintain a penile erection sufficient for satisfactory sexual performance. In order for Levitra to be effective, sexual stimulation is required. Levitra is not indicated for use by women.

Treatment of erectile dysfunction in adult men. Erectile dysfunction is the inability to achieve or maintain a penile erection sufficient for satisfactory sexual performance. In order for Vivanza to be effective, sexual stimulation is required. Vivanza is not indicated for use by women.

Livertox Summary

Drug Classes

Therapeutic Uses

Mechanism of Action

Penile erection is a hemodynamic process initiated by the relaxation of smooth muscle in corpus cavernosum and its associated arterioles. During sexual stimulation, nitric oxide is released from nerve endings and endothelial cells in the corpus cavernosum. Nitric oxide activates the enzyme guanylate cyclase resulting in increased synthesis of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells of the corpus cavernosum. The cGMP in turn triggers smooth muscle relaxation, allowing increased blood flow into the penis, resulting in erection. The tissue concentration of cGMP is regulated by both the rates of synthesis and degradation via phosphodiesterases (PDEs). The most abundant PDE in the human corpus cavernosum is the cGMP-specific phosphodiesterase type 5 (PDE5); therefore, the inhibition of PDE5 enhances erectile function by increasing the amount of cGMP. Because sexual stimulation is required to initiate the local release of nitric oxide, the inhibition of PDE5 has no effect in the absence of sexual stimulation.

In vitro studies have shown that vardenafil is a selective inhibitor of phosphodiesterase type 5 (PDE5). The inhibitory effect of vardenafil is more selective on PDE5 than for other known phosphodiesterases (>15-fold relative to PDE6, >130-fold relative to PDE1, >300-fold relative to PDE11, and >1,000-fold relative to PDE2, 3, 4, 7, 8, 9, and 10).

Vapor Pressure

Absorption Distribution and Excretion

Vardenafil is excreted as metabolites mainly through feces and urine. Approximately 91-95% of administered oral dose is found in feces, while 2-6% of administered oral dose is found in urine.

Vardenafil has a steady-state volume of distribution of 208 L.

Vardenafil has a total body clearance of 56 L/h.

Protein binding: Very high: 95% bound to plasma proteins; reversible and independent of total drug concentrations

Rapidly absorbed; absolute bioavailability is approximately 15%. Maximum observed plasma concentrations after a single 20 mg dose in healthy volunteers are usually reached between 30 minutes and 2 hours (median 60 minutes) after oral dosing in the fasted state. A high-fat meal causes a reduction in Cmax by 18% to 50%.

Enhancement of nitric oxide (NO)-induced erections in rabbits by 0.1 mg/kg vardenafil is limited by its pharmacokinetic properties (Tmax=1 h; T1/2=1.2 h), although erectile effects have been observed after 7 h. In humans, vardenafil is rapidly absorbed (Tmax approximately 40 min) and more slowly metabolized (T1/2 approximately 4 h), with an absolute bioavailability of 14.5% (vs 40% for sildenafil). Although the consumption of high-fat meals does not affect the drug's relative bioavailability, it retards intestinal absorption. Coadministration of CYP3A4 inhibitors such as ritonavir can affect hepatic metabolism. M1, an active metabolite of vardenafil, is a four-fold-less potent inhibitor of PDE5 than its parent compound, contributing approximately 7% to vardenafil's overall efficacy.

Time to peak concentration: 30 minutes to 2 hours (oral dosing, fasted state)

For more Absorption, Distribution and Excretion (Complete) data for VARDENAFIL (11 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic metabolism, via CYP3A4, with contribution from CYP3A5 and CYP2C isoforms. Major circulating metabolite, M1, results from desethylation at the piperazine moiety of vardenafil. M1 is subject to further metabolism. The plasma concentration of M1 is approximately 26% of the parent compound and accounts for 7% of total pharmacologic activity. This metabolite shows a phosphodiesterase selectivity profile similar to that of vardenafil and an in vitro inhibitory potency for PDE5 28% of that of vardenafil.

Associated Chemicals

Wikipedia

Solanine

Drug Warnings

There is no controlled clinical data on the safety or efficacy of Levitra in the following patients; and therefore its use is not recommended until further information is available: unstable angina, hypotension (resting systolic blood pressure of <90 mm Hg), uncontrolled hypertension (>170/110 mm Hg), recent history of stroke, life-threatening arrhythmia, or myocardial infarction (within the last 6 months), severe cardiac failure, severe hepatic impairment (Child-Pugh C), end stage renal disease requiring dialysis, and known hereditary degenerative retinal disorders, including retinitis pigmentosa.

Patients cardiovascular status should be considered when using vardenafil; there is a degree of cardiac risk associated with sexual activity; in men for whom sexual activity is not recommended because of their underlying cardiovascular status, treatment for erectile dysfunction should not be used.

Left Ventricular Outflow Obstruction: Patients with left ventricular outflow obstruction, eg, aortic stenosis and idiopathic hypertrophic subaortic stenosis, can be sensitive to the action of vasodilators including type 5 phosphodiesterase inhibitors.

For more Drug Warnings (Complete) data for VARDENAFIL (16 total), please visit the HSDB record page.

Biological Half Life

Terminal: 4 to 5 hours

Use Classification

Pharmaceuticals

General Manufacturing Information

Storage Conditions

Interactions

Alpha-blockers, such as: Terazosin, tamsulosin, doxazosin, prazosin, alfuzosin: Use is contraindicated; co-administration can produce hypotension)

Erythromycin produced a 4-fold increase in vardenafil AUC and a 3-fold increase in Cmax /when administered to healthy volunteers/.

Indinavir ... co-administered with Levitra ... resulted in a 16-fold increase in vardenafil AUC, a 7-fold increase in vardenafil C max and a 2-fold increase in vardenafil half-life. It is recommended not to exceed a single /low dose administration of/ Levitra dose in a 24-hour period when used in combination with indinavir.

For more Interactions (Complete) data for VARDENAFIL (13 total), please visit the HSDB record page.

Dates

2: El-Awady MS, Said E. Vardenafil ameliorates immunologic- and non-immunologic-induced allergic reactions. Can J Physiol Pharmacol. 2014 Mar;92(3):175-80. doi: 10.1139/cjpp-2013-0316. Epub 2013 Nov 26. PubMed PMID: 24593781.

3: Ashour AE, Rahman AF, Kassem MG. Vardenafil dihydrochloride. Profiles Drug Subst Excip Relat Methodol. 2014;39:515-44. doi: 10.1016/B978-0-12-800173-8.00009-X. Review. PubMed PMID: 24794912.

4: Minareci E, Sadan G. An evaluation of vardenafil as a calcium channel blocker in pulmonary artery in rats. Indian J Pharmacol. 2014 Mar-Apr;46(2):185-90. doi: 10.4103/0253-7613.129315. PubMed PMID: 24741191; PubMed Central PMCID: PMC3987188.

5: Aziret M, Irkorucu O, Reyhan E, Erdem H, Das K, Ozkara S, Surmelioglu A, Sozen S, Bali I, Cetinkunar S, Deger KC. The effects of vardenafil and pentoxifylline administration in an animal model of ischemic colitis. Clinics (Sao Paulo). 2014 Nov;69(11):763-9. doi: 10.6061/clinics/2014(11)10. PubMed PMID: 25518035; PubMed Central PMCID: PMC4255201.

6: Gamidov SI, Iremashvili VV, Popova AIu. [Modernity in the treatment of erectile dysfunction: Levitra (vardenafil) in the form of oral dispersible tablet]. Urologiia. 2013 May-Jun;(3):102-4, 106. Review. Russian. PubMed PMID: 23987060.

7: Shin YS, Lee SW, Park K, Chung WS, Kim SW, Hyun JS, Moon DG, Yang SK, Ryu JK, Yang DY, Moon KH, Min KS, Park JK. Effect of levitra on sustenance of erection (EROS): an open-label, prospective, multicenter, single-arm study to investigate erection duration measured by stopwatch with flexible dose vardenafil administered for 8 weeks in subjects with erectile dysfunction. Int J Impot Res. 2015 May-Jun;27(3):95-102. doi: 10.1038/ijir.2014.39. Epub 2014 Dec 4. PubMed PMID: 25471318.

8: Herbert LP, Becker-Krail DB, Cory WC. Persistent phototransformation products of vardenafil (Levitra®) and sildenafil (Viagra®). Chemosphere. 2015 Sep;134:557-62. doi: 10.1016/j.chemosphere.2014.12.011. Epub 2015 Jan 10. PubMed PMID: 25585868.

9: Fahmy UA. Nanoethosomal transdermal delivery of vardenafil for treatment of erectile dysfunction: optimization, characterization, and in vivo evaluation. Drug Des Devel Ther. 2015 Nov 18;9:6129-37. doi: 10.2147/DDDT.S94615. eCollection 2015. PubMed PMID: 26604700; PubMed Central PMCID: PMC4655965.

10: Korneev IA. [Levitra (oral dispersible tablet)--an innovative drug for the treatment of patients with erectile dysfunction]. Urologiia. 2013 Mar-Apr;(2):106-8, 110-1. Review. Russian. PubMed PMID: 23789375.

11: Yurtcu E, Togrul C, Ozyer S, Uzunlar O, Karatas YH, Seckin KD, Caydere M, Hucumenoglu S, Cicek N. Dose dependent protective effects of vardenafil on ischemia-reperfusion injury with biochemical and histopathologic evaluation in rat ovary. J Pediatr Surg. 2015 Jul;50(7):1205-9. doi: 10.1016/j.jpedsurg.2014.12.013. Epub 2015 Jan 14. PubMed PMID: 25783344.

12: Hartmann U, Hanisch JU, Mattern A. The real-life perception of efficacy, attitude, satisfaction and safety of vardenafil therapy (REPEAT): a prospective, non-interventional, observational study. Aging Male. 2014 Jun;17(2):117-24. doi: 10.3109/13685538.2013.873783. Epub 2014 Jan 7. PubMed PMID: 24397688.

13: Sousa RC, Moreira Neto AA, Capelozzi VL, Ab'Saber AM, Rodrigues OR. Effects of vardenafil on the kidney of Wistar rats submitted to acute ischemia and reperfusion. Acta Cir Bras. 2015 May;30(5):339-44. doi: 10.1590/S0102-865020150050000005. PubMed PMID: 26016933.

14: Fan YF, Zhang R, Jiang X, Wen L, Wu DC, Liu D, Yuan P, Wang YL, Jing ZC. The phosphodiesterase-5 inhibitor vardenafil reduces oxidative stress while reversing pulmonary arterial hypertension. Cardiovasc Res. 2013 Aug 1;99(3):395-403. doi: 10.1093/cvr/cvt109. Epub 2013 May 6. PubMed PMID: 23650288.

15: Sanford M. Vardenafil orodispersible tablet. Drugs. 2012 Jan 1;72(1):87-98. doi: 10.2165/11208270-000000000-00000. Review. PubMed PMID: 22191797.

16: Kyriazis I, Kallidonis P, Georgiopoulos I, Al-Aown A, Sakellaropoulos G, Stolzenburg JU, Liatsikos E. In vitro evaluation of ureteral contractility: a comparative assessment of human, porcine and sheep ureteral response to vardenafil. Urol Int. 2015;94(2):234-9. doi: 10.1159/000358601. Epub 2014 Sep 5. PubMed PMID: 25196240.

17: Reneerkens OA, Sambeth A, Ramaekers JG, Steinbusch HW, Blokland A, Prickaerts J. The effects of the phosphodiesterase type 5 inhibitor vardenafil on cognitive performance in healthy adults: a behavioral-electroencephalography study. J Psychopharmacol. 2013 Jul;27(7):600-8. doi: 10.1177/0269881113477747. Epub 2013 Feb 20. PubMed PMID: 23427190.

18: Kaya B, Çerkez C, Işılgan SE, Göktürk H, Yığman Z, Serel S, Can B, Ergün H. Comparison of the effects of systemic sildenafil, tadalafil, and vardenafil treatments on skin flap survival in rats. J Plast Surg Hand Surg. 2015;49(6):358-62. doi: 10.3109/2000656X.2015.1041024. Epub 2015 Jun 24. PubMed PMID: 26107909.

19: Sandqvist AM, Henrohn D, Schneede J, Hedeland M, Egeröd HC, Bondesson UG, Wikström BG. High inter-individual variability of vardenafil pharmacokinetics in patients with pulmonary hypertension. Eur J Clin Pharmacol. 2013 Feb;69(2):197-207. doi: 10.1007/s00228-012-1323-5. Epub 2012 Jun 26. PubMed PMID: 22732766.

20: Kim E, Seftel A, Goldfischer E, Baygani S, Burns P. Comparative efficacy of tadalafil once daily in men with erectile dysfunction who demonstrated previous partial responses to as-needed sildenafil, tadalafil, or vardenafil. Curr Med Res Opin. 2015 Feb;31(2):379-89. doi: 10.1185/03007995.2014.989317. Epub 2014 Dec 2. PubMed PMID: 25455432.